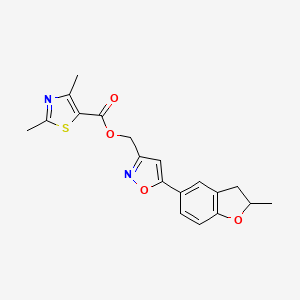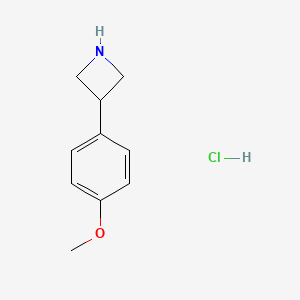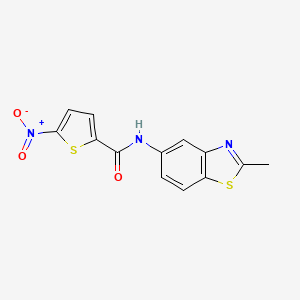
2-Isoamyl-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoamyl-6-methylpyrazine is a chemical compound with the molecular formula C10H16N2 . It is also known by other names such as 2-Methyl-6-isopentylpyrazine, 6-Methyl-2-(3-methylbutyl)-pyrazine, and Pyrazine, 2-methyl-6-(3-methylbutyl)- .
Molecular Structure Analysis
The molecular structure of 2-Isoamyl-6-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions, with various alkyl groups attached to it .Physical And Chemical Properties Analysis
2-Isoamyl-6-methylpyrazine has a density of 0.9±0.1 g/cm³, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 87.9±15.9 °C . The compound has a molar refractivity of 50.7±0.3 cm³ .Scientific Research Applications
Synthesis of Pyrazines
2-Isoamyl-6-methylpyrazine can be synthesized via the reaction of various sugars (i.e., fructose, glucose or rhamnose) with ammonium hydroxide (NH4OH) and amino acids at high temperature . This process can produce a variety of pyrazines containing alkyl substituents such as methyl, ethyl, isopropyl and butyl .
Isolation and Purification of Pyrazines
Different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography and distillation were employed to isolate pyrazines from the reaction mixture . The isolation protocols involving solvent extraction and column chromatography were evaluated in this study .
Olfactory Communication in Water Voles
2-Isoamyl-6-methylpyrazine has been identified in the urine and lateral scent glands’ secretion of water voles . It has been tested for its olfactory preference in male and female water voles .
Population Control of Water Voles
One of the odor compounds, namely, 3-ethyl-2,5-dimethyl-pyrazine, induced a strong attraction of female water voles, in terms of longer olfactory investigation . By contrast, this compound seems to be rather repulsive to males . The potential use of 2,5-dimethyl-pyrazine for the control of water vole populations in relation to outbreaks needs to be further evaluated .
Chemical Structure Analysis
The chemical structure of 2-Isoamyl-6-methylpyrazine can be analyzed and it is also available as a 2d Mol file . This can be useful in various fields of research including chemistry, biochemistry, and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
2-methyl-6-(3-methylbutyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKUIGZMJYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91010-41-2 |
Source


|
| Record name | 2-methyl-6-(3-methylbutyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


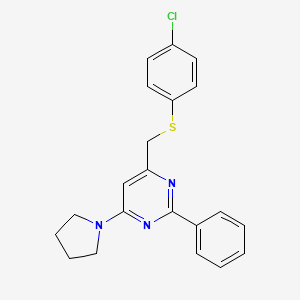


![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)
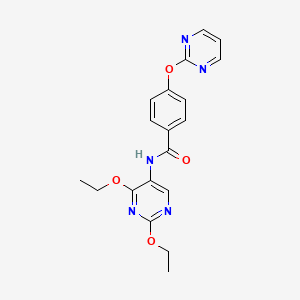

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2678057.png)
![Tert-butyl 3-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2678058.png)
